molecular formula C16H34O6Si2 B172035 Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate CAS No. 197013-45-9

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate

Cat. No.: B172035
CAS No.: 197013-45-9
M. Wt: 378.61 g/mol
InChI Key: WTAZEIUCUCCYIA-KBPBESRZSA-N
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Description

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate is a complex organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features two trimethylsilyl groups attached to a butanedioate backbone, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether.

    Starting Materials: (2S,3S)-2,3-dihydroxybutanedioate, trimethylsilyl chloride, imidazole.

    Reaction Conditions: Room temperature, anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under anhydrous conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry solvents.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: Serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate exerts its effects involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl groups protect hydroxyl functionalities, preventing unwanted side reactions and facilitating selective transformations. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate: Lacks the trimethylsilyl protection, making it more reactive.

    Trimethylsilyl ethers: General class of compounds used for protecting hydroxyl groups.

    Butanedioates: Various derivatives with different substituents, each with unique reactivity and applications.

Uniqueness

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate is unique due to its dual trimethylsilyl protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where precise control over reaction pathways is required.

Biological Activity

Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate, commonly known as Diisopropyl tartrate (DIPT), is a diester of tartaric acid that plays a significant role in organic synthesis and medicinal chemistry. This compound exhibits notable biological activities and serves as an essential intermediate in the synthesis of various pharmaceuticals. This article explores its biological activity, preparation methods, and applications in research.

  • Molecular Formula : C₁₆H₃₄O₆Si₂
  • Molecular Weight : 378.61 g/mol
  • CAS Number : 197013-45-9

Synthetic Routes

The synthesis of DIPT typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. The reaction conditions are mild, often carried out at room temperature under an inert atmosphere to yield the desired silyl ether.

Starting Materials :

  • (2S,3S)-2,3-dihydroxybutanedioate
  • Trimethylsilyl chloride
  • Imidazole

Reaction Conditions :

  • Room temperature
  • Anhydrous conditions
  • Inert atmosphere (e.g., nitrogen or argon)

Biological Activity

This compound has been investigated for its biological activity due to its ability to stabilize reactive intermediates during chemical reactions. The trimethylsilyl groups protect hydroxyl functionalities, facilitating selective transformations.

The compound acts primarily as a protecting group in organic synthesis, which allows for the selective modification of other functional groups without interference from hydroxyl groups. This stabilization is critical in the synthesis of biologically active molecules.

Applications in Research

  • Organic Synthesis : DIPT is widely used as a protecting group for hydroxyl functionalities in complex organic syntheses.
  • Pharmaceutical Development : It serves as an intermediate in synthesizing various pharmaceuticals, particularly those requiring specific stereochemical configurations.
  • Biological Studies : Recent studies have explored its potential role in drug development due to its unique structural properties.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the utility of DIPT in synthesizing bioactive compounds through selective deprotection strategies. The compound's ability to maintain stability under various reaction conditions allowed researchers to achieve high yields of desired products while minimizing side reactions.

Case Study 2: Pharmacological Investigations

Research has indicated that compounds derived from DIPT exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. For instance, derivatives synthesized from DIPT have shown promise in inhibiting bacterial growth and modulating inflammatory pathways.

Comparative Analysis of Biological Activity

Compound NameBiological ActivityReference
DIPTAntimicrobial, Anti-inflammatory
Other EstersVaries; often less selective

Properties

IUPAC Name

dipropan-2-yl (2S,3S)-2,3-bis(trimethylsilyloxy)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAZEIUCUCCYIA-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628456
Record name Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197013-45-9
Record name Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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